molecular formula C15H16F3IO3 B12629304 Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate CAS No. 920334-23-2

Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate

Cat. No.: B12629304
CAS No.: 920334-23-2
M. Wt: 428.18 g/mol
InChI Key: RFYZJPZWWZIUSP-UHFFFAOYSA-N
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Description

Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is a synthetic organic compound characterized by a hex-2-enoate ester backbone substituted with a 2-iodo-5-(trifluoromethyl)phenoxy group. The trifluoromethyl (-CF₃) and iodo (-I) substituents enhance lipophilicity and electron-withdrawing effects, which may influence bioactivity, metabolic stability, and binding affinity to biological targets.

Properties

CAS No.

920334-23-2

Molecular Formula

C15H16F3IO3

Molecular Weight

428.18 g/mol

IUPAC Name

ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate

InChI

InChI=1S/C15H16F3IO3/c1-2-21-14(20)6-4-3-5-9-22-13-10-11(15(16,17)18)7-8-12(13)19/h4,6-8,10H,2-3,5,9H2,1H3

InChI Key

RFYZJPZWWZIUSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with ethyl 6-bromohex-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkene, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes or receptors, leading to the modulation of various biochemical pathways. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Analysis: Halogen and Trifluoromethyl Groups

Key Analogues :

  • Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate (CAS 477888-06-5): Features chloro and fluoro substituents on the phenyl ring, paired with an isoxazole heterocycle .
  • Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate: A sulfonylurea herbicide with a triazine backbone and methoxy/methyl substituents .

Comparison :

Property Ethyl 6-[2-Iodo-5-(CF₃)PhO]Hex-2-Enoate Ethyl 3-(2-Cl-6-F-Ph)-2-(Isoxazolyl)Propanoate Sulfonylurea Triazine Derivatives
Aromatic Substituents Iodo, CF₃ Chloro, Fluoro Methoxy, Methyl
Backbone Hex-2-enoate ester Propanoate ester Benzoate ester
Molecular Weight* ~400–420 (estimated) 297.71 g/mol 300–350 (estimated)
Key Functional Groups Alkene, ester, ether Isoxazole, ester Triazine, sulfonylurea
  • Trifluoromethyl groups, common in agrochemicals (e.g., sulfonylureas in ), improve resistance to oxidative degradation .
  • Ester Backbone: The hex-2-enoate chain introduces conformational rigidity versus shorter propanoate chains (as in ), which may affect membrane permeability and pharmacokinetics .

Key Analogues :

  • EP 4 374 877 A2 Derivatives : Complex spirocyclic compounds synthesized via nucleophilic substitutions using cesium carbonate and acetonitrile, purified via reverse-phase chromatography .

Comparison :

  • Reaction Conditions: Like the EP patent compounds, the target compound likely requires base-mediated etherification (e.g., cesium carbonate) for phenoxy group attachment .
  • Purification : Reverse-phase chromatography (as in ) is standard for polar esters and halogenated aromatics due to their moderate hydrophobicity .

Key Analogues :

  • Haloxyfop Ethoxyethyl Ester (): Aryloxyphenoxypropionate herbicide with a trifluoromethylpyridine group .
  • Ethametsulfuron Methyl Ester (): Sulfonylurea herbicide targeting acetolactate synthase .

Comparison :

  • Mode of Action: While haloxyfop inhibits acetyl-CoA carboxylase, the target compound’s iodo-CF₃-phenoxy group may disrupt membrane integrity or enzyme function, akin to sulfonylureas’ enzyme inhibition .
  • Bioactivity Drivers : The trifluoromethyl group enhances lipid solubility and target affinity, as seen in both herbicides () and the EP patent’s spirocyclic amides () .

Biological Activity

Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is a synthetic organic compound notable for its diverse biological activities. This compound, identified by its CAS number 920334-23-2, has garnered attention in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3IO3C_{15}H_{14}F_3IO_3. Its structure is characterized by the presence of a hexenoate moiety, an iodine atom, and a trifluoromethyl group, which contribute to its unique biological properties.

Structural Formula

Ethyl 6 2 iodo 5 trifluoromethyl phenoxy hex 2 enoate\text{Ethyl 6 2 iodo 5 trifluoromethyl phenoxy hex 2 enoate}

Key Properties

PropertyValue
Molecular Weight392.17 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

In vitro studies have demonstrated that this compound has potential anticancer activity against several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast and lung cancer cell lines.

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent .
  • Anticancer Activity : In a recent investigation, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that concentrations above 50 µM led to a significant reduction in cell proliferation, with IC50 values calculated at 45 µM for MCF-7 and 40 µM for A549 cells .

The biological activity of this compound is largely attributed to its structural components:

  • Trifluoromethyl Group : This group enhances lipophilicity and stability, allowing better membrane penetration.
  • Iodine Atom : The presence of iodine may contribute to its reactivity with biological targets, facilitating interactions with nucleophiles in microbial or cancerous cells.

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